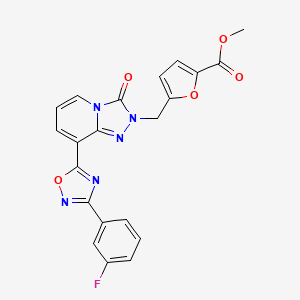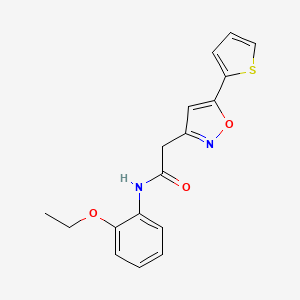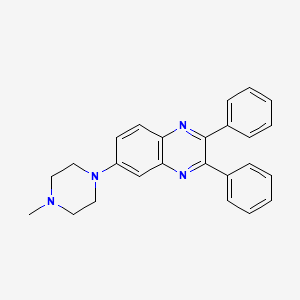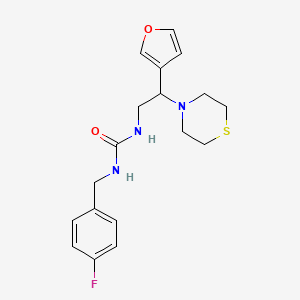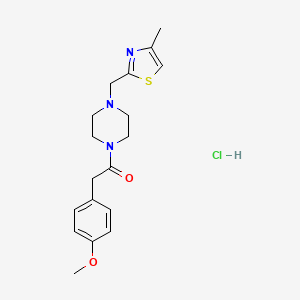
2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to the specified compound involves intricate chemical reactions, highlighting the complexity of creating such molecules. Bhosale et al. (2014) describe the design and synthesis of biphenyl moiety linked with aryl piperazine, showcasing the methodological approaches to synthesizing complex compounds that share structural similarities with the molecule . Additionally, the synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride by Wang Xiao-shan (2011) offers insights into the chemical reactions and optimizations required to produce related compounds (Bhosale et al., 2014) (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of related compounds reveals the significance of piperazine rings and substituted phenyl groups in achieving desired chemical properties. Karolak-Wojciechowska et al. (2010) investigated the hydrogen bond patterns in arylpiperazine structures, providing valuable information on the molecular conformations that influence the compound's behavior (Karolak‐Wojciechowska et al., 2010).
Chemical Reactions and Properties
The electrochemical synthesis and reactions involving piperazine derivatives are of significant interest. Amani and Nematollahi (2012) detailed the electrochemical syntheses of arylthiobenzazoles, which involve piperazine derivatives, demonstrating the compound's reactivity and potential for forming various chemical structures (Amani & Nematollahi, 2012).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has explored the synthesis of novel compounds and their derivatives, highlighting their potential antimicrobial activities. For instance, the synthesis of triazole derivatives and their evaluation for antimicrobial properties have been detailed, indicating some compounds possess good or moderate activities against test microorganisms (Bektaş et al., 2010).
Pharmacological Evaluation
The design and synthesis of aryl piperazine derivatives, including the pharmacological evaluation for antipsychotic activity, have been reported. Certain derivatives exhibit significant anti-dopaminergic and anti-serotonergic activity, underlining their potential as antipsychotic agents (Bhosale et al., 2014).
Conformational and Vibrational Studies
Conformational and vibrational studies of synthesized arylpiperazine-based drugs show insights into their biochemical properties and potential mechanisms as agonists in human receptors. These studies provide foundational knowledge for understanding drug-receptor interactions (Onawole et al., 2017).
Biological Activity and Structure Activity Relationship
Research into triazole derivatives containing a piperazine nucleus has generated new insights into their antimicrobial, antioxidant, and enzyme inhibitory potentials. These findings are crucial for developing new therapeutic agents (Mermer et al., 2018).
Efficient Synthesis of Potent Agonists
An efficient synthesis pathway for potent PPARpan agonists has been described, illustrating the synthesis process and potential applications in therapeutic developments (Guo et al., 2006).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-14-13-24-17(19-14)12-20-7-9-21(10-8-20)18(22)11-15-3-5-16(23-2)6-4-15;/h3-6,13H,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMUDXZQFNHKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

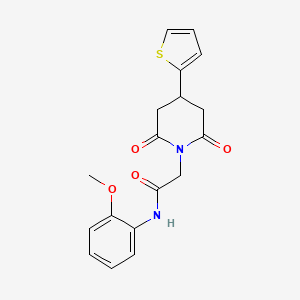
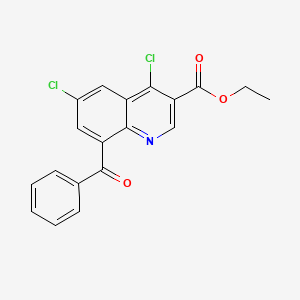

![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2492039.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)
![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)

